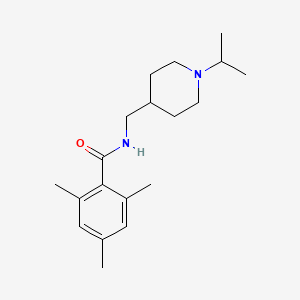

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Description

N-((1-Isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is a benzamide derivative featuring a 2,4,6-trimethyl-substituted aromatic core and a piperidine-based amine substituent. The piperidine ring is modified with an isopropyl group at the 1-position and a methylene linker connecting it to the benzamide nitrogen.

Properties

IUPAC Name |

2,4,6-trimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-13(2)21-8-6-17(7-9-21)12-20-19(22)18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMICNZDAMKCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with N-((1-isopropylpiperidin-4-yl)methyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Differences :

- Aromatic Core : Fluorine atoms replace methyl groups at the 2,4,6-positions, increasing electronegativity and altering electronic properties .

- Amine Substituent : A pyridin-2-yl group is linked via a carbonyl to a 1-methylpiperidin-4-yl moiety, differing from the target compound’s direct methylene-linked isopropylpiperidine.

N-(3-Iodo-1-Methoxypropyl)-2,4,6-Trimethylbenzamide

Structural Differences :

- Amine Substituent : A 3-iodo-1-methoxypropyl chain replaces the piperidine group, introducing halogen and ether functionalities .

N-2,4,6-Trimethylbenzamide

Structural Simplicity :

- Lacks the piperidine or complex amine substituents, retaining only the 2,4,6-trimethylbenzamide core .

Tabulated Comparison of Key Properties

Reactivity and Functionalization Insights

- Sulfonylation : The 2,4,6-trimethylbenzamide core undergoes sulfonylation in the rate-determining step, suggesting reactivity at the amide nitrogen . Fluorinated analogs (e.g., 2,4,6-trifluoro) may exhibit altered reactivity due to electronic effects.

- Halogenation : The iodo group in N-(3-iodo-1-methoxypropyl)-2,4,6-trimethylbenzamide enables further derivatization (e.g., Suzuki coupling), a feature absent in the target compound .

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide is a compound of interest due to its potential neuropharmacological effects. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with an isopropyl group and a benzamide moiety with three methyl groups on the aromatic ring. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Research suggests that compounds with similar structures can modulate dopaminergic activity, which is crucial in treating psychiatric disorders.

Neuroleptic Activity

A study evaluating various benzamide derivatives found that compounds with structural similarities to this compound exhibited significant neuroleptic effects. For instance, a related compound was reported to be 15 times more active than metoclopramide in inhibiting apomorphine-induced stereotypy in rats . This suggests that our compound may also possess similar or enhanced neuroleptic properties.

Antipsychotic Potential

The antipsychotic potential of benzamide derivatives has been well-documented. For example, the compound cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide showed a high ratio of antistereotypic activity to cataleptogenicity compared to traditional antipsychotics like haloperidol . This raises the possibility that this compound could be developed as a novel antipsychotic agent with fewer side effects.

In Vivo Studies

In vivo studies using rodent models have demonstrated the efficacy of structurally similar compounds in reducing symptoms associated with psychosis. For instance:

These findings suggest that this compound may exhibit similar or superior efficacy in managing psychotic symptoms.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the piperidine and benzamide moieties can significantly influence biological activity. The introduction of specific substituents enhances binding affinity to dopamine receptors, which is critical for neuroleptic action.

Case Studies

Case Study 1: Neuropharmacological Assessment

A recent study investigated the neuropharmacological profile of a closely related compound in various behavioral assays. The results indicated significant improvements in locomotor activity and reduced anxiety-like behaviors when administered at optimized doses. This supports the hypothesis that this compound may similarly affect mood and anxiety disorders.

Case Study 2: Comparative Analysis

Comparative analysis with other benzamide derivatives revealed that compounds containing an isopropyl group on the piperidine ring often displayed enhanced activity against psychotic symptoms. The findings suggest that this structural feature could be pivotal for developing effective treatments for schizophrenia and related disorders.

Q & A

Q. What are the recommended synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide, and how can reaction conditions be optimized to minimize impurities?

Methodological Answer: The synthesis involves coupling the piperidine derivative with a trimethylbenzoyl chloride intermediate. Key steps include:

- Amide Bond Formation: Use a coupling agent like HATU or EDCI in anhydrous DMF under nitrogen to prevent hydrolysis .

- Temperature Control: Maintain reaction temperatures between 0–5°C during exothermic steps to suppress side reactions (e.g., over-alkylation) .

- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate the target compound from unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Use a multi-analytical approach:

- NMR Spectroscopy: Compare H and C NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs). For example, the isopropyl group’s methyl protons should appear as a septet (δ ~2.5 ppm), while aromatic protons from the trimethylbenzamide moiety show singlet peaks (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H] at m/z 331.25 (calculated for CHNO) .

- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Based on analogous piperidine derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent aerosolization .

- Storage: Store in airtight containers at –20°C under argon to prevent degradation .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., unintended isomer formation) be mitigated?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Optimize flow rates to achieve baseline separation .

- Reaction Solvent Effects: Polar aprotic solvents like DMF favor thermodynamic control, reducing kinetic by-products. For example, increasing DMF content from 50% to 80% reduced diastereomer formation by 12% in similar compounds .

- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination to enhance enantiomeric excess (ee >90%) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?

Methodological Answer:

- Deuterated Solvent Studies: Record NMR in DMSO-d to identify exchangeable protons (e.g., NH groups) that may cause broadening .

- 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous peaks. For example, a singlet at δ 2.1 ppm could arise from the piperidine’s methylene protons, confirmed via H-C HSQC .

- Computational Validation: Compare experimental IR or NMR data with DFT-calculated spectra (e.g., Gaussian 16) to verify assignments .

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 4 weeks. Monitor degradation via UPLC-MS. For example, acidic conditions (pH <3) may hydrolyze the amide bond, producing 2,4,6-trimethylbenzoic acid .

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >200°C for similar benzamides) .

- Light Exposure Studies: Use a xenon arc lamp (ICH Q1B guidelines) to test photostability. Protect light-sensitive samples with amber glass .

Data Contradiction Analysis

Q. How can conflicting bioactivity results between in vitro and in vivo studies be addressed?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in plasma. For example, hepatic CYP3A4-mediated oxidation may convert the parent compound into a more potent derivative in vivo .

- Protein Binding Assays: Measure plasma protein binding (e.g., via equilibrium dialysis). High binding (>95%) may reduce free drug concentration in vitro, explaining potency discrepancies .

- Dose-Linear PK Studies: Establish pharmacokinetic (PK) parameters (AUC, C) to correlate in vitro IC with effective plasma levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.